7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol

Catalog No.
S13377189
CAS No.
648896-54-2
M.F
C15H8BrF2NO
M. Wt
336.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol

CAS Number

648896-54-2

Product Name

7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol

IUPAC Name

7-bromo-5-(3,5-difluorophenyl)quinolin-8-ol

Molecular Formula

C15H8BrF2NO

Molecular Weight

336.13 g/mol

InChI

InChI=1S/C15H8BrF2NO/c16-13-7-12(8-4-9(17)6-10(18)5-8)11-2-1-3-19-14(11)15(13)20/h1-7,20H

InChI Key

GLUPGXJEEKNGDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2C3=CC(=CC(=C3)F)F)Br)O)N=C1

7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol is a chemical compound belonging to the quinoline family, characterized by its unique structure that includes a bromine atom and a difluorophenyl group. The compound features a hydroxyl group at the 8-position of the quinoline ring, which enhances its potential biological activity and reactivity. The presence of the bromine and difluorophenyl substituents contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry and material science.

  • Substitution Reactions: The bromine atom on the quinoline ring can be replaced with other functional groups through nucleophilic substitution reactions, allowing for the synthesis of diverse derivatives.
  • Oxidation and Reduction: The hydroxyl group can be oxidized to form carbonyl compounds or reduced under specific conditions to yield different derivatives.
  • Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds with other aromatic compounds.

These reactions are significant for creating novel derivatives with enhanced biological activities or altered physical properties.

Compounds containing the quinoline structure, particularly those with hydroxyl groups, have shown a wide range of biological activities. 7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol has been studied for its potential as:

  • Antimicrobial Agents: Exhibiting activity against various pathogens.
  • Anticancer Properties: Some derivatives have demonstrated efficacy in inhibiting cancer cell proliferation.
  • Enzyme Inhibitors: The compound may interact with specific enzymes, potentially serving as a lead compound for drug development.

The biological activity is often influenced by the electronic properties of the substituents on the quinoline ring, with electron-withdrawing groups enhancing certain activities.

The synthesis of 7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol typically involves several steps:

  • Bromination of Quinoline: Starting from 8-hydroxyquinoline, bromination is performed using brominating agents such as N-bromosuccinimide.
  • Introduction of Difluorophenyl Group: This can be achieved through electrophilic aromatic substitution or coupling reactions involving appropriate precursors.
  • Purification: The final product is purified using techniques like column chromatography to achieve high purity.

These methods allow for the efficient production of this compound and its derivatives for further study.

7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol has several applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting infectious diseases and cancer.
  • Material Science: The compound can be utilized in synthesizing materials with specific electronic or optical properties.
  • Biochemical Research: It acts as a probe in enzyme assays and receptor studies due to its ability to bind selectively to biological targets.

These applications highlight the versatility of this compound in various scientific fields.

Studies on 7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol have indicated that it interacts with several biological molecules:

  • Enzymes: It may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
  • DNA: The quinoline moiety is known to intercalate into DNA structures, potentially disrupting cellular processes and leading to therapeutic effects.

These interaction studies are crucial for understanding the mechanism of action and potential therapeutic uses of the compound.

Several compounds share structural similarities with 7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
7-Bromoquinolin-8-olBromine at position 7Lacks difluorophenyl substitution
5-(4-fluorophenyl)quinolin-8-olFluorophenyl at position 5Different substitution pattern affecting reactivity
2-AminoquinolineAmino group at position 2Focused on amino substitution rather than halogens
8-HydroxyquinolineHydroxyl group at position 8Lacks halogen substitutions

The uniqueness of 7-Bromo-5-(3,5-difluorophenyl)quinolin-8-ol lies in its combination of both bromine and difluoro groups on the aromatic ring, which significantly influences its reactivity and biological activity compared to other similar compounds. This distinctive feature makes it a valuable candidate for further research and development in medicinal chemistry.

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

334.97573 g/mol

Monoisotopic Mass

334.97573 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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